Clindamycin B-d3 2-Phosphate
Description
Properties
Molecular Formula |
C₁₇H₂₉D₃ClN₂O₈PS |
|---|---|
Molecular Weight |
493.95 |
Synonyms |
Methyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S,4R)-4-ethyl-1-(methyl-d3)-2-pyrrolidinyl]_x000B_carbonyl]amino]-1-thio-L-threo-α-D-galactooctopyranoside 2-(Dihydrogen Phosphate); (2S-trans)-Methyl 7-Chloro-6,7,8-trideoxy-6-[[(4-ethyl-1-(methyl-d3)-2-pyrrolidinyl)_x000B_ |
Origin of Product |
United States |
Synthetic Methodologies for Clindamycin B D3 2 Phosphate
Strategies for Deuteration at the B-Position of Clindamycin (B1669177)
The designation "B-d3" in Clindamycin B-d3 2-Phosphate specifies the location of the isotopic label. The deuteration occurs at the N-methyl group of the hygric acid (pyrrolidine) moiety of the clindamycin structure clearsynth.com. Achieving this requires specific synthetic methods that can introduce the deuterium (B1214612) atoms regioselectively.
The introduction of a trideuteromethyl group (–CD3) onto the nitrogen atom of the pyrrolidine (B122466) ring is typically achieved by using a deuterated alkylating agent. A common strategy involves the N-demethylation of clindamycin or a suitable precursor, followed by re-methylation using a deuterated methyl source.
Key steps often include:
Starting Material Selection: The synthesis can begin with a precursor that lacks the N-methyl group, such as 7(S)-chloro-7-deoxylincomycin, which can then be alkylated.
Alkylation with a Deuterated Reagent: The most direct method for introducing the label is through N-alkylation using a trideuteromethylating agent like iodomethane-d3 (CD3I) or dimethyl-d6 sulfate ((CD3)2SO4). The nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the deuterated methyl source to form the desired C-N bond.
Photoredox catalysis represents a modern approach to deuteration, where a photocatalyst can activate a C-H bond adjacent to a heteroatom, like nitrogen, allowing for a hydrogen-isotope exchange with a deuterium source such as D2O princeton.edu. This method can offer high regioselectivity under mild conditions.
The effectiveness of isotopically labeled compounds as internal standards or metabolic tracers depends heavily on their isotopic purity and enrichment.
Isotopic Enrichment: This refers to the percentage of molecules in which the target atoms have been successfully replaced by their isotopes. High isotopic enrichment is crucial for applications in quantitative mass spectrometry researchgate.netnih.gov. The use of highly enriched deuterated reagents (e.g., CD3I with >99% deuterium content) is standard practice to maximize the isotopic enrichment of the final product.
Isotopic Purity: This refers to the absence of unintended isotopic labels at other positions in the molecule. The regioselectivity of the N-alkylation reaction ensures high isotopic purity, as the reaction is specific to the pyrrolidine nitrogen, preventing deuterium incorporation elsewhere. Verification of isotopic purity and enrichment is typically performed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy nih.gov.
Phosphorylation Reactions at the 2-Hydroxyl Group
The conversion of deuterated clindamycin to its 2-phosphate ester is necessary to create the final prodrug form. This transformation requires the selective phosphorylation of the C-2 hydroxyl group while avoiding reactions at the other hydroxyl groups at the C-3 and C-4 positions.
To achieve selective phosphorylation at the 2-hydroxyl position, the more reactive 3- and 4-hydroxyl groups must be temporarily blocked using a protecting group. organic-chemistry.orgwikipedia.org A common strategy involves the formation of a cyclic acetal, specifically an isopropylidene ketal (acetonide).
The protection process is typically as follows:
Clindamycin (or its deuterated analogue) is reacted with 2,2-dimethoxypropane in the presence of an acid catalyst, such as p-toluenesulfonic acid google.com.
This reaction forms a 3,4-O-isopropylidene derivative, effectively protecting the two adjacent hydroxyl groups.
With the 3- and 4-OH groups masked, the remaining 2-OH group is available for selective phosphorylation.
Table 1: Protecting Groups in Clindamycin Synthesis
| Protecting Group | Reagent | Conditions | Deprotection |
|---|
Once the 3,4-hydroxyls are protected, the phosphorylation of the 2-hydroxyl group can proceed. Various phosphorylating agents can be employed, each with specific advantages regarding reactivity and the nature of the protecting groups on the phosphate (B84403) itself.
Common phosphorylating agents include:
Phosphorus oxychloride (POCl3): A highly reactive and corrosive agent that can be used, but its handling presents challenges and can lead to byproducts google.comgoogle.com. The reaction is typically carried out in the presence of a base like pyridine to neutralize the HCl generated.
Bis(2,2,2-trichloroethyl) phosphorochloridate: This agent offers a cleaner reaction with higher yields compared to phosphorus oxychloride google.com. The trichloroethyl groups serve as protecting groups for the phosphate moiety and can be removed later under specific reductive conditions using zinc dust google.comchemicalbook.com.
The reaction is generally conducted in an aprotic solvent like pyridine or dichloromethane at ambient temperature google.comchemicalbook.com.
Table 2: Common Phosphorylating Agents
| Agent | Formula | Key Characteristics |
|---|---|---|
| Phosphorus Oxychloride | POCl3 | Highly reactive, requires careful handling, can result in byproducts. |
Multi-Step Synthesis Pathways for this compound
The complete synthesis of this compound from a suitable precursor is a linear sequence involving the key steps of deuteration, protection, phosphorylation, and deprotection.
A representative pathway can be summarized as follows:
Deuteration: An appropriate clindamycin precursor is N-alkylated with an isotopically labeled methyl source (e.g., CD3I) to produce Clindamycin B-d3.
Protection: The resulting Clindamycin B-d3 is treated with 2,2-dimethoxypropane and an acid catalyst to form the 3,4-O-isopropylidene protected intermediate google.comchemicalbook.com.
Phosphorylation: The protected intermediate is reacted with a phosphorylating agent, such as bis(2,2,2-trichloroethyl) phosphorochloridate, in a solvent like pyridine to yield the protected phosphate ester google.com.
Deprotection: The final stage involves the removal of all protecting groups.
The trichloroethyl groups on the phosphate are removed using zinc in acetic acid google.comchemicalbook.com.
The isopropylidene group is hydrolyzed using a mild aqueous acid solution, which regenerates the 3- and 4-hydroxyl groups and yields the final product, this compound google.comchemicalbook.com.
Purification: The final compound is purified, often using ion-exchange chromatography, to isolate the desired product in high purity google.comchemicalbook.com.
This multi-step process requires careful control of reaction conditions at each stage to ensure high yields and purity of the final isotopically labeled compound.
Optimization of Reaction Yields and Purity
A plausible synthetic route commences with the synthesis of methyl-d3-amine hydrochloride. This can be achieved through the reduction of nitromethane-d3, which is prepared by the reaction of nitromethane with deuterium oxide in the presence of a base and a phase-transfer catalyst. The subsequent reduction of nitromethane-d3 can be carried out using a reducing agent such as zinc dust in an inert solvent to yield methyl-d3-amine, which is then converted to its hydrochloride salt.
The core structure, clindamycin B, is synthesized from lincomycin (B1675468) via a series of reactions that include protection of hydroxyl groups, chlorination with inversion of configuration at the C-7 position, and deprotection. The coupling of the resulting 7(S)-chloro-7-deoxylincomycin derivative with a protected 4-ethyl-1-(methyl-d3)-L-proline analog would introduce the deuterated methyl group.
The phosphorylation of the 2-hydroxyl group is a critical step. This is often achieved using a phosphorylating agent such as phosphorus oxychloride in the presence of a suitable base like pyridine or triethylamine, followed by hydrolysis to yield the phosphate ester. Protecting groups on other reactive sites are essential to ensure regioselectivity of the phosphorylation.
Optimization of these steps involves careful control of reaction parameters. For instance, in the phosphorylation step, temperature is a critical factor; lower temperatures typically favor the desired 2-phosphate isomer. The stoichiometry of the reagents, particularly the phosphorylating agent and the base, must be precisely controlled to minimize the formation of byproducts such as the 3-phosphate isomer or diphosphorylated products.
The purity of the final compound is heavily reliant on the efficacy of the purification methods employed at each stage. High-performance liquid chromatography (HPLC) is a crucial technique for both in-process control and final purification, allowing for the separation of this compound from closely related impurities.
Table 1: Hypothetical Data on Optimization of Phosphorylation Reaction
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature (°C) | -10 | 0 | 25 |
| Molar Ratio (Phosphorylating Agent:Substrate) | 1.1:1 | 1.5:1 | 2:1 |
| Yield of this compound (%) | 85 | 78 | 65 |
| Purity by HPLC (%) | 98.5 | 97.2 | 94.8 |
Stereochemical Control in Synthesis
The biological activity of clindamycin and its derivatives is highly dependent on their stereochemistry. Therefore, maintaining the correct stereochemical configuration throughout the synthesis of this compound is of utmost importance. The parent molecule, clindamycin, has several chiral centers, and the desired stereoisomer possesses the (2S,4R) configuration in the proline moiety and specific stereochemistry in the sugar portion.
The key step where stereochemistry is established is often during the synthesis of the proline derivative and the subsequent chlorination of the lincomycin precursor. The chlorination of the 7-hydroxyl group of lincomycin using reagents like thionyl chloride or Appel reaction conditions proceeds with an inversion of configuration, leading to the desired 7(S)-chloro derivative from the 7(R)-hydroxyl precursor.
The stereochemistry of the proline ring is typically established from a chiral starting material, such as L-proline. The introduction of the ethyl group at the 4-position can be achieved through stereoselective methods to ensure the desired trans relationship between the carboxyl group and the ethyl group. The N-methylation with the deuterated methyl group is unlikely to affect the existing stereocenters.
During the phosphorylation step, the regioselectivity of the reaction is a primary concern, but it does not typically affect the existing chiral centers of the molecule. The use of protecting groups on the 3- and 4-hydroxyl groups of the sugar moiety is a common strategy to direct the phosphorylation to the 2-hydroxyl group.
Isolation and Purification Techniques for the Synthesized Compound
The isolation and purification of this compound from the reaction mixture are critical to obtaining a product of high purity suitable for its intended use in research. A combination of extraction, crystallization, and chromatographic techniques is typically employed.
Following the phosphorylation reaction, the crude product is often isolated by quenching the reaction and extracting the product into a suitable organic solvent. The solvent is then removed under reduced pressure to yield a crude solid or oil.
Crystallization is a powerful technique for purifying the compound and removing a significant portion of impurities. The choice of solvent system for crystallization is crucial and is often determined empirically to achieve high recovery and purity.
High-performance liquid chromatography (HPLC) is the most widely used technique for the final purification of clindamycin derivatives. Reversed-phase HPLC, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a suitable buffer, is effective in separating this compound from its isomers (e.g., the 3-phosphate) and other process-related impurities. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.
The purity of the final product is typically assessed by analytical HPLC, and its identity is confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to verify the incorporation and location of the deuterium label.
Table 2: HPLC Purification Parameters for this compound
| Parameter | Value |
| Column | Reversed-Phase C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Purity Achieved (%) | >99% |
Advanced Structural Elucidation and Spectroscopic Analysis of Clindamycin B D3 2 Phosphate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration and Phosphorylation Site Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For Clindamycin (B1669177) B-d3 2-Phosphate, a suite of NMR experiments, including ¹H, ¹³C, and ³¹P NMR, is employed to confirm the site of deuteration and phosphorylation.
Proton NMR (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. In the analysis of Clindamycin B-d3 2-Phosphate, the most significant observation is the attenuation or complete disappearance of the proton signal corresponding to the deuterated position. Clindamycin B is an analog of Clindamycin where the N-methyl group on the pyrrolidine (B122466) ring is replaced by an N-ethyl group. The "-d3" designation typically indicates the substitution of three protons with deuterium (B1214612) atoms on a methyl group. In this case, the deuteration is on the terminal methyl of the N-ethyl group.
A comparison of the ¹H NMR spectrum of Clindamycin B 2-Phosphate with that of its d3-analog would reveal a marked difference in the region corresponding to the ethyl group's methyl protons. While the non-deuterated compound would exhibit a triplet for these protons, this signal would be absent in the spectrum of this compound. The adjacent methylene (B1212753) protons of the ethyl group, which would appear as a quartet in the non-deuterated form, would likely present as a simplified multiplet in the deuterated version due to the absence of coupling to the adjacent deuterium atoms. The remaining protons of the molecule would show similar chemical shifts and coupling patterns to the non-deuterated parent compound, confirming the rest of the structure remains unchanged.
Table 1: Expected ¹H NMR Spectral Data Comparison
| Functional Group | Expected Chemical Shift (ppm) in Clindamycin B 2-Phosphate | Expected Observation in this compound |
|---|---|---|
| Pyrrolidine N-CH₂-CH₃ | Triplet | Signal absent or significantly reduced |
| Pyrrolidine N-CH₂ -CH₃ | Quartet | Simplified multiplet |
| Sugar Moiety Protons | Various signals | No significant change |
| Pyrrolidine Ring Protons | Various signals | No significant change |
Carbon-13 NMR (¹³C NMR) and Deuterium Effects
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. The spectrum of this compound would confirm the presence of all carbon atoms. The carbon atom directly bonded to the three deuterium atoms (the terminal methyl of the N-ethyl group) would exhibit two key effects. First, its resonance would appear as a multiplet (typically a triplet with a 1:1:1 intensity ratio) due to one-bond carbon-deuterium coupling (¹J C-D). Second, this carbon signal, as well as the signal of the adjacent carbon (the methylene group), would experience an isotopic shift, typically a small upfield shift compared to the non-deuterated analog. researchgate.netrsc.org The signals for all other carbon atoms in the molecule are expected to remain largely unchanged, confirming the specific site of deuteration.
Table 2: Predicted ¹³C NMR Data Highlighting Deuteration Effects
| Carbon Atom | Expected Chemical Shift (ppm) in Clindamycin B 2-Phosphate | Predicted Observation for this compound |
|---|---|---|
| Pyrrolidine N-CH₂-C H₃ | ~12-15 | Upfield shift, triplet multiplicity |
| Pyrrolidine N-C H₂-CH₃ | ~45-50 | Minor upfield shift, singlet multiplicity |
Phosphorus-31 NMR (³¹P NMR) for Phosphate (B84403) Moiety
Phosphorus-31 NMR (³¹P NMR) is a highly specific technique used to identify and characterize phosphorus-containing functional groups. For this compound, a single resonance in the ³¹P NMR spectrum would confirm the presence of one phosphate group. The chemical shift of this signal is indicative of a phosphate monoester. Furthermore, coupling between the phosphorus atom and nearby protons (specifically, the proton on the carbon at the 2-position of the sugar moiety) can be observed, which definitively confirms the location of the phosphate group at the C-2 position. The presence of the d3-label on the distant N-ethyl group would have no discernible effect on the ³¹P NMR spectrum.
Mass Spectrometry (MS) for Molecular Weight and Isotopic Labeling Verification
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is crucial for verifying the molecular weight and confirming the incorporation of isotopic labels.
High-Resolution Mass Spectrometry (HRMS)
Table 3: Theoretical Molecular Weight and Exact Mass
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| Clindamycin B 2-Phosphate | C₁₇H₃₂ClN₂O₈PS | 490.1306 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum provides a unique fingerprint, confirming the presence of its key structural components. The deuteration (d3) in the N-methyl group is expected to cause a slight shift in the vibrational frequencies associated with that group compared to its non-deuterated analog, but the principal characteristic bands of the core structure remain identifiable.
The analysis of the FTIR absorption spectrum of clindamycin phosphate reveals major bands consistent with its molecular structure. researchgate.net The spectrum is characterized by distinct peaks corresponding to the vibrations of its phosphate, amide, hydroxyl, and alkyl halide functional groups. These features are essential for confirming the identity and integrity of the compound. The ATR-FTIR spectra of molecules with similar functional groups, such as phosphates, carboxylates, and amides, provide a basis for interpreting the spectrum of this compound. princeton.edu
Key absorption bands in the IR spectrum are assigned to specific molecular vibrations. The presence of the phosphate group (PO₄²⁻) is typically confirmed by strong absorptions in the 1100-950 cm⁻¹ region. The amide group (-C(O)NH-) exhibits characteristic bands, including the N-H stretching vibration around 3400-3300 cm⁻¹ and the amide I (C=O stretch) and amide II (N-H bend) bands around 1650 cm⁻¹ and 1550 cm⁻¹, respectively. The broad absorption band for the O-H stretching of the hydroxyl groups appears in the 3500-3200 cm⁻¹ range. The C-Cl stretching vibration is typically observed in the 800-600 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 (Broad) |
| Amide (-C(O)NH-) | N-H Stretch | 3400 - 3300 |
| Amide (-C(O)NH-) | C=O Stretch (Amide I) | ~1650 |
| Amide (-C(O)NH-) | N-H Bend (Amide II) | ~1550 |
| Phosphate (-OPO₃H₂) | P=O Stretch | 1300 - 1180 |
| Phosphate (-OPO₃H₂) | P-O Stretch | 1100 - 950 |
| Alkyl Halide (-CCl) | C-Cl Stretch | 800 - 600 |
Advanced Chromatographic Characterization
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity and identifying impurities in pharmaceutical compounds like this compound. usp.org Reversed-phase HPLC (RP-HPLC) methods are commonly developed for the quantitative analysis of clindamycin phosphate and its related substances. researchgate.netthaiscience.info These methods allow for the separation of the main compound from process-related impurities and degradation products, ensuring the quality and consistency of the drug substance. nih.gov
A typical RP-HPLC method for clindamycin phosphate analysis employs a C8 or C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile (B52724) or methanol. thaiscience.infogoogle.comusp.org Detection is often performed using a photodiode array (PDA) detector at a wavelength of around 205-210 nm. google.comusp.org Gradient elution is frequently used to achieve optimal separation of all relevant compounds within a reasonable analysis time. usp.org
Impurity profiling using HPLC coupled with mass spectrometry (LC-MS) is a powerful tool for the identification of unknown impurities. nih.govsigmaaldrich.com This technique allows for the determination of the molecular weights of impurities, providing crucial information for their structural elucidation. google.com Common impurities found in clindamycin phosphate raw materials include clindamycin B-2-phosphate, lincomycin-2-phosphate, 7-epiclindamycin phosphate, and clindamycin itself. nih.govnih.gov The development of a stability-indicating HPLC method is critical to separate the active pharmaceutical ingredient from its degradation products. researchgate.net
| Impurity Name | Typical Retention Time Behavior | Method of Identification |
|---|---|---|
| Clindamycin | Generally more retained than the phosphate ester | LC-MS, Reference Standard Comparison |
| Clindamycin B-2-Phosphate | Separated from the main peak under optimized conditions | LC-MS, Included in BP and EP nih.gov |
| 7-Epiclindamycin Phosphate | A stereoisomer requiring good chromatographic resolution | LC-MS, Reference Standard Comparison |
| Lincomycin-2-Phosphate | Related substance from the synthesis precursor | LC-MS, Reference Standard Comparison |
| Clindamycin-2,4-diphosphate | Potential process-related impurity | HR-MS, NMR nih.gov |
The molecular structure of clindamycin is complex, featuring multiple chiral centers, which gives rise to the possibility of several stereoisomers. google.com Stereoisomers can have different pharmacological and toxicological properties, making their separation and control critical. Epi-clindamycin, for instance, is a known stereoisomeric impurity. Chiral chromatography is the definitive method for separating and quantifying these stereoisomers.
While specific chiral separation methods for this compound are not detailed in the provided context, the principles of chiral chromatography are broadly applicable. Chiral stationary phases (CSPs) are used in HPLC to achieve enantiomeric and diastereomeric separations. For compounds like clindamycin, macrocyclic glycopeptide-based CSPs (e.g., those based on teicoplanin or vancomycin) are often effective, particularly under reversed-phase conditions which are compatible with LC-MS detection. lcms.czsigmaaldrich.com
The ability to separate stereoisomers is crucial for quality control, ensuring that the desired isomer is present in the correct form and that unwanted isomers are below specified limits. Interestingly, clindamycin phosphate itself has been investigated and used as a novel chiral selector in capillary electrophoresis (CE) for the enantiomeric separation of various racemic drugs, demonstrating its inherent chiral recognition capabilities. researchgate.netnih.gov This underscores the importance of chirality in the lincosamide antibiotic family.
| Atom Position (Standard Numbering) | Significance |
|---|---|
| C-2 | Part of the pyranose ring |
| C-3 | Part of the pyranose ring |
| C-4 | Part of the pyranose ring |
| C-6 | Part of the pyrrolidine ring |
| C-7 | Site of epimerization (e.g., 7-epiclindamycin) |
Enzymatic Hydrolysis and Bioactivation Mechanisms of Clindamycin B D3 2 Phosphate
Identification and Characterization of Phosphatase Enzymes Responsible for Dephosphorylation
Clindamycin (B1669177) B-d3 2-Phosphate is a prodrug, meaning it is administered in an inactive form and requires in vivo chemical conversion to become pharmacologically active. medchemexpress.com This bioactivation occurs through the enzymatic hydrolysis of its phosphate (B84403) ester bond, a process primarily carried out by phosphatase enzymes. medchemexpress.comsemanticscholar.orgresearchgate.net This conversion is essential, as the phosphate form of the drug exhibits no significant antimicrobial activity in vitro. medchemexpress.com Studies have demonstrated that this activation process occurs in various tissues, including the skin, where endogenous phosphatases convert the prodrug to its active form, Clindamycin. nih.gov
Specificity of Alkaline Phosphatases (e.g., Intestinal Alkaline Phosphatase)
Alkaline phosphatases (ALPs) are key enzymes in the dephosphorylation of phosphate prodrugs. researchgate.netnih.gov These enzymes are ubiquitous but are found in high concentrations in locations such as the intestine, liver, bone, and kidneys. mdpi.com Intestinal alkaline phosphatases (IALPs), in particular, are expressed widely in the brush border of intestinal epithelial cells and play a significant role in the activation of orally administered phosphate prodrugs. researchgate.net The primary function of these enzymes in this context is to catalyze the hydrolysis of phosphomonoesters. mdpi.com The specificity of ALPs allows for the efficient removal of the 2-phosphate group from the Clindamycin B-d3 2-Phosphate molecule, releasing the active Clindamycin. Research has confirmed that the hydrolysis of clindamycin phosphate can be inhibited by inorganic phosphate, a product of the reaction, indicating a direct enzymatic process. nih.gov
Role of Esterases in Prodrug Conversion
The conversion of this compound is frequently described as "phosphatase ester hydrolysis". medchemexpress.comsemanticscholar.orgresearchgate.net This term highlights that the substrate is a phosphate ester and the enzymes responsible are phosphatases, which are a subclass of hydrolase enzymes. While the term "esterase" is broad, in the context of this specific prodrug, the primary actors are phosphatases that cleave the ester bond between the clindamycin molecule and the phosphate group. The enzymatic activity is specifically directed at the phosphoric monoester, which is characteristic of phosphatases like alkaline phosphatase. nih.govnih.gov
Biochemical Kinetics of this compound Hydrolysis
The rate and efficiency of the conversion of this compound to its active form are governed by biochemical kinetics. These kinetics are influenced by enzyme concentration, substrate concentration, and environmental factors.
Enzyme Kinetic Parameters (Km, Vmax)
Studies analyzing the kinetics of clindamycin phosphate conversion by enzymes like intestinal alkaline phosphatase have been conducted to determine key parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity). researchgate.net These parameters quantify the enzyme's affinity for the substrate and its maximum catalytic rate, respectively. While specific Km and Vmax values for the deuterated compound, this compound, are not detailed in the provided research, kinetic analysis of the non-deuterated form with recombinant intestinal alkaline phosphatases has been performed. researchgate.net
Factors Influencing Hydrolysis Rates (e.g., pH, cofactors)
The rate of enzymatic hydrolysis of this compound is significantly affected by various factors, most notably pH.
pH: The activity of the phosphatase enzymes responsible for the conversion is pH-dependent. In studies using skin homogenates, the activation of clindamycin phosphate was observed across a pH range of 4 to 8, with the maximal activation occurring at pH 4. nih.gov The stability of the compound itself is also pH-dependent; studies on the aqueous stability of clindamycin 2-phosphate show it is most stable at a pH of 6-10, with different degradation pathways predominating at different pH levels. researchgate.net
Product Inhibition: The hydrolysis of clindamycin-2-phosphate can be subject to localized product inhibition. The accumulation of inorganic phosphate, one of the products of the dephosphorylation reaction, can inhibit the activity of alkaline phosphatase, thereby slowing the rate of conversion. nih.gov
| Factor | Effect on Hydrolysis Rate | Source |
| pH | Optimal activity of skin phosphatases observed at pH 4; activity present in the range of pH 4-8. | nih.gov |
| Product (Inorganic Phosphate) | Accumulation inhibits alkaline phosphatase activity, reducing the conversion rate. | nih.gov |
Molecular Mechanisms of Prodrug to Active Metabolite Conversion in In Vitro Systems
The conversion of the inactive this compound prodrug to the active Clindamycin has been demonstrated in various in vitro systems, which simulate biological environments. These studies confirm that the conversion is an enzymatic process. nih.govfda.govfda.gov For instance, in vitro permeation tests using human cadaver skin have shown that clindamycin phosphate is hydrolyzed to its active base form as it passes into or through the skin. fda.govfda.gov
The molecular mechanism involves the catalytic action of phosphatases. These enzymes facilitate the hydrolysis of the phosphate ester linkage at the 2-position of the molecule. This reaction involves a nucleophilic attack on the phosphorus atom of the phosphate group, leading to the cleavage of the P-O bond and the release of active clindamycin and an inorganic phosphate ion. This one-step dephosphorylation is the critical bioactivation step that imparts antimicrobial activity to the compound. nih.govmdpi.com
Influence of Deuteration on Enzymatic Processing Rates: Kinetic Isotope Effects
The bioactivation of this compound to its pharmacologically active form, Clindamycin B-d3, is contingent upon enzymatic hydrolysis. This biotransformation is catalyzed by phosphatases, which cleave the phosphate group from the prodrug. The introduction of deuterium (B1214612) at the B-d3 position can significantly influence the rate of this and subsequent metabolic processes through a phenomenon known as the kinetic isotope effect (KIE).
The kinetic isotope effect is a change in the rate of a chemical reaction upon the substitution of an atom in the reactants with one of its isotopes. The magnitude of the KIE is most pronounced when the mass difference between the isotopes is greatest, as is the case with hydrogen (¹H) and its isotope deuterium (²H or D), where the mass is doubled. This mass difference leads to a lower vibrational frequency and a stronger chemical bond for the deuterium-containing molecule compared to its hydrogen counterpart. Consequently, more energy is required to break a bond involving deuterium, which can result in a slower reaction rate if this bond cleavage is part of the rate-determining step of the reaction.
In the context of this compound, while the deuteration is not at the site of the phosphate ester hydrolysis, it can affect subsequent metabolic pathways that the active drug, Clindamycin B-d3, undergoes. A primary application of deuteration in medicinal chemistry is to slow down drug metabolism, particularly oxidation reactions mediated by cytochrome P450 (CYP) enzymes. If a carbon-hydrogen bond is cleaved in the rate-limiting step of a metabolic pathway, substituting hydrogen with deuterium can lead to a significant decrease in the rate of metabolism.
Detailed Research Findings
While specific studies on the enzymatic processing rates of this compound are not extensively available in the public domain, the principles of kinetic isotope effects are well-established and can be illustrated with data from other deuterated pharmaceutical compounds. For instance, a study on the N-methyl deuterated form of enzalutamide (B1683756) (d3-ENT) provides a clear example of how deuteration can impact in vitro metabolism.
The intrinsic clearance (CLint) of d3-ENT in both rat and human liver microsomes was found to be significantly lower than that of the non-deuterated enzalutamide (ENT). Specifically, the in vitro CLint of d3-ENT was 49.7% lower in rat liver microsomes and 72.9% lower in human liver microsomes compared to ENT. This corresponds to a KIE (kH/kD) of approximately 2, indicating that the deuterated compound was metabolized at about half the rate of the non-deuterated compound.
The following interactive data table presents the kinetic parameters from the in vitro metabolism of enzalutamide and its deuterated analog in human liver microsomes, illustrating the impact of deuteration on enzymatic processing.
| Compound | Vmax (pmol/min/mg protein) | Km (μM) |
| Enzalutamide (ENT) | 32.8 | 36.7 |
| d3-Enzalutamide (d3-ENT) | 6.51 | 12.6 |
| Data sourced from a study on the effect of N-methyl deuteration on the metabolism and pharmacokinetics of enzalutamide. |
This data demonstrates a substantial decrease in the maximum rate of metabolism (Vmax) for the deuterated compound, alongside a change in the Michaelis constant (Km), reflecting altered enzyme-substrate interactions. While this example is for a different drug, it provides a quantitative illustration of the kinetic isotope effect that can be expected when a deuterated drug like Clindamycin B-d3 undergoes enzymatic processing. The deuteration in Clindamycin B-d3 would similarly be expected to influence its metabolic profile, potentially leading to a longer half-life and altered exposure to the active compound.
Pharmacokinetic Investigation Using Clindamycin B D3 2 Phosphate As a Tracer in Pre Clinical Models
Application of Stable Isotope Labeling in Pharmacokinetic Studies and Metabolite Identification
The use of stable, non-radioactive isotopes as tracers is a powerful technique in pharmacological research to investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug. Stable isotope labeling involves replacing one or more atoms in a drug molecule with their heavier, stable isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), carbon-¹² (¹²C) with carbon-¹³ (¹³C), or nitrogen-¹⁴ (¹⁴N) with nitrogen-¹⁵ (¹⁵N). nih.govresearchgate.net Clindamycin (B1669177) B-d3 2-Phosphate is a deuterated analog of Clindamycin 2-Phosphate, where three hydrogen atoms have been replaced by deuterium. This labeling does not significantly alter the compound's chemical or biological properties but increases its molecular weight by three mass units.
This mass difference is crucial for analysis using mass spectrometry (MS). dntb.gov.ua When a biological sample is analyzed, the mass spectrometer can distinguish between the administered, deuterium-labeled drug and any naturally occurring, unlabeled counterparts. This methodology allows for the precise quantification of the drug and its metabolites against a complex biological background. researchgate.net The distinct isotopic signature created by the deuterium label facilitates the unambiguous identification of drug-derived metabolites, as these metabolites will also carry the deuterium label, appearing as characteristic doublets or clusters in the mass spectrum. dntb.gov.ua This approach is particularly advantageous in "drug-on-drug" studies, where the pharmacokinetics of a single dose can be evaluated in a subject already at a steady-state concentration of the same, unlabeled drug. nih.gov
Absorption and Distribution Studies in In Vitro Systems and Animal Models
Clindamycin B-d3 2-Phosphate serves as an invaluable tool for elucidating the absorption and distribution characteristics of clindamycin in pre-clinical settings. As a stable-labeled internal standard, it allows for precise quantification in complex biological matrices.
Clindamycin 2-phosphate is a water-soluble ester prodrug which, in its phosphate (B84403) form, has limited antibacterial activity. usp.orgfda.gov It is designed to be rapidly hydrolyzed in vivo to the active clindamycin base. usp.orgfda.gov The permeability of this compound has been investigated using in vitro models such as artificial skin constructs and excised human skin. nih.govresearchgate.net
Studies using in vitro permeation testing (IVPT) with dermatomed human cadaver skin have shown that both the prodrug (clindamycin phosphate) and the active moiety (clindamycin base) permeate across the skin barrier. complexgenerics.orgfda.gov This suggests that the conversion of the phosphate ester to the active base occurs on the skin surface or during permeation through the skin layers. fda.gov The high lipid solubility of the active clindamycin base facilitates its wide distribution in the body. msdvetmanual.compagepress.org
The table below summarizes findings from an exploratory IVPT study on a topical clindamycin phosphate lotion, demonstrating the permeation of both the prodrug and the active base across human skin over 48 hours.
| Analyte | Applied Dose (mg/cm²) | Cumulative Amount Permeated (µg/cm²) (Mean ± SD, n=6) |
|---|---|---|
| Clindamycin Phosphate | 50 | 5.17 ± 2.1 |
| Clindamycin Base | 50 | 28.7 ± 0.21 |
| Clindamycin Phosphate | 25 | 0.31 ± 0.09 |
| Clindamycin Base | 25 | 6.75 ± 1.87 |
Following absorption, clindamycin distributes widely into body fluids and tissues, including bone. ctfassets.netfda.gov Its lipophilic nature contributes to this extensive distribution. msdvetmanual.com Pre-clinical studies in animal models, such as cats, have demonstrated that clindamycin concentrations in many tissues exceed those found in the serum, indicating significant tissue penetration. nih.gov
In one study involving oral administration to cats, the tissue-to-serum concentration ratio was found to be greater than 1 in all tissues studied except for bone, cerebrospinal fluid, brain, and skeletal muscle. nih.gov The highest concentrations were consistently observed in the lungs, with tissue-to-serum ratios exceeding 3. nih.gov Despite its wide distribution, clindamycin does not achieve significant levels in the cerebrospinal fluid, even when the meninges are inflamed. msdvetmanual.comfda.gov
The following table presents data on the tissue distribution of clindamycin in cats after parenteral administration.
| Tissue | Intravenous (IV) | Intramuscular (IM) | Subcutaneous (SC) |
|---|---|---|---|
| Subcutaneous Tissue | 4.90 | 3.06 | 3.13 |
| Uterus | 13.41 | 14.07 | 14.44 |
Metabolism and Excretion Pathways Elucidation with Deuterated Tracer
The use of this compound is instrumental in accurately defining the metabolic fate and excretion routes of the drug. The deuterium label allows researchers to differentiate the administered compound and its breakdown products from endogenous substances, ensuring precise tracking and quantification throughout the metabolic process. nih.gov
In vivo, clindamycin undergoes hepatic metabolism primarily by the Cytochrome P450 3A4 (CYP3A4) enzyme, with a minor contribution from CYP3A5. fda.govmdpi.com This process yields two major bioactive metabolites: clindamycin sulfoxide (B87167) and N-desmethylclindamycin. mdpi.comresearchgate.net Clindamycin sulfoxide is the predominant metabolite. researchgate.net
When this compound is administered, the resulting metabolites also contain the three deuterium atoms. In mass spectrometry analysis, the molecular ions of the deuterated metabolites appear at a mass-to-charge ratio (m/z) that is three units higher than their unlabeled counterparts. This "mass shift" provides a definitive marker, confirming that these metabolites originate from the administered drug and simplifying their identification in complex biological samples like plasma, urine, or feces. nih.gov This technique is critical for confirming metabolic pathways and identifying novel or unexpected metabolites.
| Metabolite | Relative Abundance | Primary Metabolizing Enzyme |
|---|---|---|
| Clindamycin Sulfoxide | Major (>90%) | CYP3A4 |
| N-desmethylclindamycin | Minor (<10%) | CYP3A4 |
Stable isotope tracers like this compound enable highly accurate quantitative analysis of drug clearance. By using the labeled compound as an internal standard during sample analysis with methods like liquid chromatography-mass spectrometry (LC-MS), researchers can precisely measure the concentrations of the parent drug and its metabolites over time.
This allows for the calculation of key pharmacokinetic parameters, such as elimination half-life and clearance rates for both the parent drug and each metabolite individually. Studies have shown that approximately 10% of clindamycin's bioactivity is excreted unchanged in the urine and about 3.6% in the feces, with the remainder being eliminated as metabolites. fda.gov The ability to track the labeled molecules provides a clear picture of how quickly the body eliminates the parent drug and converts it into its various metabolic products, offering a complete profile of the drug's disposition.
Compartmental and Non-Compartmental Pharmacokinetic Modeling using Tracer Data
The use of a stable isotope-labeled tracer like this compound in pre-clinical pharmacokinetic studies allows for the precise characterization of the drug's absorption, distribution, metabolism, and excretion (ADME) without the confounding presence of endogenous or previously administered unlabeled drug. The data obtained from measuring the concentration of the tracer over time in biological matrices, such as plasma, can be analyzed using two primary modeling approaches: compartmental and non-compartmental analysis.
Compartmental Modeling
Compartmental modeling simplifies the complex physiological processes in the body into a series of interconnected compartments. This mathematical approach allows for the estimation of key pharmacokinetic parameters and the simulation of drug concentration-time profiles under various conditions.
For a drug like clindamycin, a one- or two-compartment model is often employed to describe its pharmacokinetics. In a one-compartment model, the body is treated as a single, homogenous unit where the drug distributes instantaneously. A two-compartment model is often more appropriate, dividing the body into a central compartment (representing blood and highly perfused organs) and a peripheral compartment (representing less perfused tissues).
Detailed Research Findings (Hypothetical)
A hypothetical pre-clinical study in a rat model using this compound as a tracer could yield data that fits a two-compartment model following intravenous administration. The model would describe the initial rapid distribution phase from the central to the peripheral compartment, followed by a slower elimination phase from the central compartment.
The differential equations governing a two-compartment model would be used to fit the plasma concentration-time data of the tracer. This fitting process would provide estimates for micro-constants such as k12 (rate constant for transfer from central to peripheral), k21 (rate constant for transfer from peripheral to central), and k10 (elimination rate constant from the central compartment).
From these micro-constants, key pharmacokinetic parameters can be derived. The following table illustrates the type of data that would be generated from such a compartmental analysis.
Table 1: Hypothetical Pharmacokinetic Parameters from a Two-Compartment Model Analysis of this compound Tracer Data in Rats
| Parameter | Description | Value (Mean ± SD) | Unit |
|---|---|---|---|
| Vd_c | Volume of distribution of the central compartment | 0.5 ± 0.1 | L/kg |
| Vd_ss | Volume of distribution at steady state | 1.8 ± 0.3 | L/kg |
| CL | Total body clearance | 0.8 ± 0.2 | L/hr/kg |
| t½α | Distribution half-life | 0.3 ± 0.05 | hr |
| t½β | Elimination half-life | 2.5 ± 0.4 | hr |
Non-Compartmental Modeling
Non-compartmental analysis (NCA) does not assume a specific compartmental model for drug distribution and elimination. Instead, it relies on algebraic equations to calculate pharmacokinetic parameters directly from the observed plasma concentration-time data. NCA is often used for its simplicity and the fewer assumptions it requires.
Detailed Research Findings (Hypothetical)
Using the data from the same hypothetical tracer study, non-compartmental analysis would be performed to calculate key exposure parameters. The area under the plasma concentration-time curve (AUC) would be calculated using the trapezoidal rule.
The following table presents a summary of pharmacokinetic parameters that would be derived from a non-compartmental analysis of the hypothetical this compound tracer data.
Table 2: Hypothetical Pharmacokinetic Parameters from a Non-Compartmental Analysis of this compound Tracer Data in Rats
| Parameter | Description | Value (Mean ± SD) | Unit |
|---|---|---|---|
| Cmax | Maximum plasma concentration | 15.2 ± 2.5 | µg/mL |
| Tmax | Time to reach maximum concentration | 0.25 ± 0.1 | hr |
| AUC(0-t) | Area under the curve from time 0 to the last measurable concentration | 28.5 ± 4.7 | µghr/mL |
| AUC(0-inf) | Area under the curve from time 0 to infinity | 30.1 ± 5.1 | µghr/mL |
| CL | Total body clearance | 0.83 ± 0.15 | L/hr/kg |
| Vd_z | Volume of distribution during the terminal phase | 2.9 ± 0.6 | L/kg |
| t½ | Terminal elimination half-life | 2.4 ± 0.3 | hr |
| MRT | Mean residence time | 3.0 ± 0.5 | hr |
By employing both compartmental and non-compartmental modeling, researchers can gain a comprehensive understanding of the pharmacokinetic profile of a drug. The use of a tracer like this compound would ensure that the data accurately reflects the behavior of the administered drug, leading to more reliable and robust pharmacokinetic models.
In Vitro and Ex Vivo Mechanistic Studies of Clindamycin B D3 2 Phosphate and Its Active Metabolite
Cellular Uptake and Intracellular Fate of Clindamycin (B1669177) B-d3 2-Phosphate
The efficacy of Clindamycin B-d3 2-Phosphate is contingent on its ability to enter target cells and be converted into its active form. As a phosphate (B84403) ester, it functions as a prodrug, which is rapidly hydrolyzed in vivo to the parent drug, clindamycin, by phosphatase enzymes. researchgate.netnih.gov
Studies on the non-deuterated form, clindamycin, reveal that its transport into cells is an active process. nih.gov Research using rabbit alveolar macrophages has shown that the uptake of clindamycin requires cellular viability, metabolic energy, and an elevated environmental temperature. nih.gov The energy for this transport is partly dependent on mitochondrial oxidative respiration and the activity of the cell membrane Na-K pump. nih.gov
Kinetic analysis of this active transport demonstrated that the process is saturable, indicating the involvement of a carrier system. nih.gov The uptake was not affected by sugars or amino acids but was competitively inhibited by nucleosides like adenosine (B11128) and puromycin. nih.gov This suggests that clindamycin is transported into these cells via the nucleoside transport system. nih.gov
Once inside the cell, the prodrug this compound undergoes dephosphorylation. This hydrolysis is carried out by cellular phosphatases, such as alkaline phosphatase, which cleave the phosphate group to release the active metabolite, clindamycin. nih.gov This conversion is crucial, as the phosphate ester form has significantly less antimicrobial activity than the parent compound. semanticscholar.org The process can be subject to product inhibition by inorganic phosphate. nih.gov
Following its transport and intracellular conversion, the active clindamycin moiety accumulates to high concentrations within cells. This accumulation is a key feature of its pharmacological profile, particularly for treating infections involving intracellular bacteria. Studies have documented a significant concentration gradient between the intracellular and extracellular environments in various cell types.
For instance, in rabbit alveolar macrophages, clindamycin achieves a 40- to 50-fold greater concentration inside the cell compared to the outside. nih.gov Similarly, bio-assays of human neutrophil sonicates showed that after exposure to the antibiotic, the intracellular concentration of active clindamycin was approximately 20 times higher than the extracellular concentration. nih.gov
| Cell Type | Intracellular vs. Extracellular Concentration Ratio | Source |
|---|---|---|
| Rabbit Alveolar Macrophages | 40-50x | nih.gov |
| Human Neutrophils | ~20x | nih.gov |
Molecular Interactions of Active Clindamycin with Ribosomal Subunits
The antibacterial action of clindamycin stems from its ability to inhibit protein synthesis in susceptible bacteria. youtube.comtimeofcare.comnih.gov This is achieved through a precise interaction with the bacterial ribosome.
The molecular target for clindamycin is the 50S subunit of the bacterial ribosome. researchgate.netnih.govnih.govrcsb.org It binds within the peptidyl transferase center (PTC), a critical region responsible for catalyzing peptide bond formation. nih.govrcsb.org The binding site is located near the entrance of the polypeptide exit tunnel. researchgate.netnih.gov
Chemical footprinting and crystallographic studies have identified specific nucleotides of the 23S rRNA (a component of the 50S subunit) that interact directly with the clindamycin molecule. researchgate.netrcsb.orgnih.govnih.gov The galactose sugar moiety of clindamycin forms hydrogen bonds with bases such as A2058 and A2059, while the propyl pyrrolidinyl portion interacts with nucleotides like C2452 and U2506. rcsb.orgnih.gov
Kinetic analyses suggest a two-step binding mechanism. researchgate.netnih.gov Clindamycin first interacts competitively with the A-site (aminoacyl-tRNA site) to form an initial encounter complex (CI). researchgate.netnih.gov This complex then slowly transitions into a more stable, tighter complex (C*I), where the drug is positioned nearer to the P-site (peptidyl-tRNA site). researchgate.netnih.gov
| Nucleotide | Interaction Type/Location | Source |
|---|---|---|
| A2058 | Hydrogen bonds with galactose ring | researchgate.netrcsb.orgnih.govnih.gov |
| A2059 | Hydrogen bonds with galactose ring | researchgate.netrcsb.orgnih.govnih.gov |
| A2451 | Protected in CI complex (A-site) | researchgate.netnih.govnih.gov |
| C2452 | Van der Waals contact with propyl pyrrolidinyl moiety | rcsb.orgnih.gov |
| G2505 | Protected in C*I complex (P-site) | researchgate.netnih.govrcsb.orgnih.gov |
| A2602 | Protected in CI complex (A-site) | researchgate.netnih.gov |
| U2506 | Van der Waals contact with propyl pyrrolidinyl moiety | rcsb.orgnih.gov |
By binding to the 50S ribosomal subunit, clindamycin obstructs the process of translation. timeofcare.com Its presence interferes with the correct positioning of aminoacyl-tRNAs at both the A- and P-sites, which is essential for peptide chain elongation. researchgate.netnih.govrcsb.org This action specifically inhibits the transpeptidation reaction, the formation of a peptide bond between amino acids. youtube.comsigmaaldrich.com
The ultimate effect is the disruption and halting of bacterial protein production, which leads to a bacteriostatic effect (inhibition of growth). youtube.com While it is a potent inhibitor, some studies have shown that even when clindamycin is in its tightly bound state, the ribosome may still be capable of forming peptide bonds, albeit at a significantly reduced rate. researchgate.netnih.gov This indicates that its mode of action is more complex than a simple competitive inhibition of peptide bond formation. researchgate.netnih.gov
Influence of Deuteration on Molecular Binding and Interactions (if applicable)
Deuteration, the replacement of a hydrogen atom with its heavier isotope deuterium (B1214612), can alter the strength of hydrogen bonds—a phenomenon known as the Ubbelohde effect. mdpi.com Depending on the specific bond and its environment, deuteration can either strengthen or weaken the hydrogen bond. mdpi.com
As detailed in section 6.2.1, the binding of clindamycin to the 23S rRNA involves an extensive network of hydrogen bonds. rcsb.org Given this, it is plausible that the deuteration in this compound could modulate these critical interactions. Such a change could potentially alter the drug's binding affinity (how strongly it binds) and kinetics (how quickly it binds and dissociates) with the ribosomal target. This might lead to a modified potency or duration of action compared to its non-deuterated counterpart, though this remains a theoretical consideration without direct experimental evidence. mdpi.com
Stability Studies in Biological Matrices (e.g., plasma, liver microsomes, cell lysates)
The stability of a prodrug like this compound is critical as it must remain intact until it reaches the site of action where it is converted to its active form. While specific stability data for the deuterated B-form is not extensively detailed in publicly available literature, the behavior of the parent compound, clindamycin phosphate, provides a strong basis for understanding its stability profile.
Clindamycin phosphate is designed to be inactive in vitro, undergoing rapid in vivo hydrolysis by enzymes, such as alkaline phosphatases present in tissues, to release the active clindamycin. usp.org This enzymatic conversion is the primary route of "degradation" or activation of the prodrug in the body.
Plasma: Studies on similar phosphate ester prodrugs indicate they are generally stable in plasma, which has lower alkaline phosphatase activity compared to tissues like the liver, bone, and intestine. This stability allows for distribution throughout the body before conversion to the active form. While direct studies on this compound in plasma are not specified, the general stability of clindamycin phosphate in intravenous solutions at physiological pH suggests it would remain largely intact in the bloodstream for a period sufficient for distribution. nih.govnih.gov
Liver Microsomes: The liver is a primary site of drug metabolism. Studies involving human liver microsomes have been conducted on clindamycin, the active metabolite. These studies show that clindamycin is metabolized, primarily through oxidation by CYP3A4 enzymes, to form metabolites like clindamycin sulfoxide (B87167) and N-desmethylclindamycin. nih.govresearchgate.net The prodrug, clindamycin phosphate, must first be hydrolyzed to clindamycin before these microsomal enzymes can act on it. The stability of the phosphate ester itself in liver microsome preparations would depend on the presence and activity of phosphatases in the microsomal preparation. Research indicates that clindamycin is primarily oxidized in liver microsomes to clindamycin sulfoxide. nih.gov
The table below summarizes the expected stability and metabolic fate based on studies of the parent compound.
| Biological Matrix | Expected Stability of this compound | Primary Metabolic Process | Key Enzymes Involved |
|---|---|---|---|
| Plasma | Considered generally stable, allowing for systemic distribution. | Minimal hydrolysis to active form. | Low levels of plasma phosphatases. |
| Liver Microsomes | The prodrug is hydrolyzed, and the resulting active form is metabolized. | Hydrolysis of the phosphate ester, followed by oxidation of the active clindamycin. nih.gov | Alkaline phosphatases, Cytochrome P450 (specifically CYP3A4 for the active form). nih.gov |
| Cell Lysates | Stability is dependent on intracellular enzyme content. | Hydrolysis to the active form. | Intracellular phosphatases. |
In Vitro Antimicrobial Susceptibility Testing of Prodrug and Active Form
Antimicrobial susceptibility testing is essential to determine a compound's effectiveness against specific microorganisms. For a prodrug system, it is important to evaluate both the inactive prodrug and the active metabolite.
Prodrug (this compound): Clindamycin phosphate is established to be inactive in vitro. usp.org The phosphate group at the 2-position prevents the molecule from binding effectively to the bacterial 50S ribosomal subunit, which is the mechanism of action for clindamycin. nih.gov Therefore, this compound is expected to show no clinically relevant antimicrobial activity in standard in vitro susceptibility tests, as the necessary phosphatases to hydrolyze it to its active form are not present in the testing medium.
Active Form (Clindamycin B-d3): Upon enzymatic cleavage of the phosphate group, the active metabolite, Clindamycin B-d3, is released. This molecule is structurally analogous to clindamycin and is expected to have the same antimicrobial spectrum and potency. Clindamycin is effective against a range of Gram-positive bacteria, including Staphylococcus species, and anaerobic bacteria. nih.govresearchgate.net
Recent studies have evaluated the in vitro activity of clindamycin and its metabolites against clinical isolates of Staphylococcus aureus and coagulase-negative staphylococci. eur.nl These studies provide minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism. The minor metabolite, N-desmethylclindamycin, showed activity similar to the parent clindamycin, while the major metabolite, clindamycin sulfoxide, was significantly less active. eur.nl
The following table presents the MIC distribution for clindamycin and its metabolites against clindamycin-susceptible Staphylococcus isolates, which serves as a proxy for the expected activity of Clindamycin B-d3. eur.nl
| Compound | Organism Type | MIC Range (mg/L) | Activity Summary |
|---|---|---|---|
| This compound (Prodrug) | Various Bacteria | Very High / Inactive | Considered inactive in vitro due to the phosphate group preventing ribosomal binding. usp.org |
| Clindamycin (Active Form Proxy) | Clindamycin-Susceptible Staphylococcus spp. (n=86) | ≤0.06 - 0.25 | Active against susceptible isolates, with an EUCAST breakpoint for susceptibility at ≤0.25 mg/L. eur.nl |
| N-desmethylclindamycin (Active Metabolite) | Clindamycin-Susceptible Staphylococcus spp. (n=86) | 0.06 - 0.25 | Demonstrates antimicrobial activity comparable to clindamycin. eur.nl |
| Clindamycin sulfoxide (Metabolite) | Clindamycin-Susceptible Staphylococcus spp. (n=86) | 1 - 2 | Exhibits significantly higher MICs, indicating lower antimicrobial activity compared to clindamycin. eur.nl |
Analytical Methodologies for Quantification and Detection in Complex Research Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the trace analysis and quantification of clindamycin (B1669177) compounds. This technique offers unparalleled sensitivity and selectivity, making it ideal for detecting low concentrations in complex biological and environmental samples. nih.govnih.gov An LC-MS/MS method was developed for the rapid identification of clindamycin phosphate (B84403) and its related substances, including clindamycin B-2-phosphate, in injection formulations. nih.govresearchgate.netsigmaaldrich.com The detection was performed using a quadrupole time-of-flight mass spectrometer (Q-TOFMS) with an electrospray ionization (ESI) source in positive mode. nih.govresearchgate.netsigmaaldrich.com
The development of LC-MS/MS methods focuses on optimizing chromatographic separation and mass spectrometric detection to isolate the target analyte from matrix interferences and achieve low limits of detection. For instance, a sensitive method to quantify clindamycin in plasma and microdialysate samples involved gradient separation on a reverse-phase C18 column with a mobile phase consisting of 1% formic acid in water and 1% formic acid in acetonitrile (B52724). nih.gov
The high selectivity of MS/MS is achieved through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored. For clindamycin, the transition m/z 425.3 > 377.3 is commonly monitored. nih.gov For related compounds, specific fragmentation pathways are identified to ensure unambiguous identification. nih.govresearchgate.net This specificity allows for the accurate measurement of the analyte even in the presence of structurally similar compounds. The development of these methods can enhance identification sensitivity by one to two orders of magnitude compared to analyzing the underivatized acids. mdpi.com
Table 1: LC-MS/MS Parameters for Clindamycin Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography System | Acquity I-Class UPLC | nih.gov |
| Mass Spectrometer | QTRAP® 6500+ MS | nih.gov |
| Column | Phenomenex Synergi 4 μm Fusion-RP 80 Å (2 mm × 50 mm) | nih.gov |
| Column Temperature | 40 °C | nih.gov |
| Mobile Phase | A: 0.1% aqueous formic acid B: Acetonitrile | nih.gov |
| Flow Rate | 0.5 mL/min | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | nih.govresearchgate.netsigmaaldrich.com |
| Monitored Transition (Clindamycin) | m/z 425.3 > 377.3 | nih.gov |
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantitative analysis. nih.gov This technique utilizes a stable isotope-labeled version of the analyte, such as Clindamycin B-d3 2-Phosphate, as an internal standard. nih.govnih.gov
In this approach, a precisely known amount of the deuterated standard (this compound) is added to the sample prior to any sample preparation or analysis steps. nih.gov Because the stable isotope-labeled standard is chemically identical to the endogenous analyte (Clindamycin B 2-Phosphate), it experiences the exact same effects during extraction, derivatization, and ionization. nih.gov Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the mass spectrometric signal of the analyte to that of the isotope-labeled standard, an extremely accurate and precise absolute quantification can be achieved. nih.gov This method effectively corrects for matrix effects and variations in analytical performance, making it a reference technique for quantitative studies. nih.gov
Other Chromatographic Techniques for Separation and Analysis of this compound and its Related Substances
While LC-MS/MS is highly effective, other chromatographic techniques are also widely employed for the separation and analysis of clindamycin and its related substances.
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and commonly used method for the analysis of clindamycin phosphate in pharmaceutical formulations. usp.orgusp.org Though clindamycin phosphate lacks a strong UV chromophore, detection is typically performed at low wavelengths, such as 205 nm or 210 nm. usp.orgusp.organalchemres.org
Various reversed-phase columns, such as C8 and C18, are used for separation. usp.orgcore.ac.uk Method development often involves optimizing the mobile phase composition, pH, and flow rate to achieve adequate separation from impurities like Lincomycin (B1675468), Clindamycin B phosphate, and 7-Epiclindamycin phosphate. usp.orgusp.org For instance, one method utilized a Zorbax Eclipse XDB C8 column with a gradient elution program and a column temperature of 40°C for analyzing organic impurities in Clindamycin Phosphate injection. usp.orgusp.org
Table 2: Exemplary HPLC-UV Method Parameters for Clindamycin Analysis
| Parameter | Method 1 | Method 2 | Reference |
|---|---|---|---|
| Column | Zorbax Eclipse XDB C8 (250 × 4.6 mm, 5 µm) | ACE C18 (250x4.6mm, 5µm) | usp.orgusp.orgcore.ac.uk |
| Mobile Phase | Gradient program with Acetonitrile and Phosphate buffer | 0.02M disodiumhydrogen phosphate buffer (pH 2.9) and acetonitrile (71:29 v/v) | usp.orgusp.orgcore.ac.uk |
| Flow Rate | 1.0 - 1.2 mL/min | 1.5 mL/min | usp.orgusp.orgcore.ac.uk |
| Detection Wavelength | 205 nm | 195 nm | usp.orgusp.orgcore.ac.uk |
| Column Temperature | 40 °C | Not specified | usp.orgusp.org |
Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the analysis of pharmaceuticals. researchgate.net This technique separates charged analytes in an electrolyte solution within a narrow capillary under the influence of an electric field. usp.org CE methods are noted for their simplicity, speed, and low consumption of reagents. researchgate.net
For the analysis of clindamycin, a Capillary Zone Electrophoresis (CZE) method was developed using a running electrolyte of 0.07 M phosphate at pH 3.28. researchgate.net Separations were performed at 11.0 kV with a capillary temperature of 30°C, achieving baseline separation in under 10 minutes. researchgate.net The method demonstrated linearity over a concentration range of 0.007-1.01 mg/ml. researchgate.net CE has also been explored for chiral separations, with clindamycin phosphate itself being used as a novel chiral selector for the enantiomeric separation of various basic drugs. nih.gov
Validation of Analytical Methods for Specific Research Applications
The validation of any analytical method is crucial to ensure its reliability for a specific research application. Validation is performed according to guidelines from regulatory bodies like the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH). usp.orghumanjournals.comscirp.org Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). humanjournals.comscirp.org
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or matrix components. scirp.org
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. core.ac.ukscirp.org For HPLC-UV methods for clindamycin, linearity is often established over a wide concentration range with a coefficient of determination (r²) greater than 0.99. scirp.orgresearchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples. humanjournals.comresearchgate.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). humanjournals.com
LOD and LOQ: The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For an HPLC-UV method, the LOD and LOQ for clindamycin were reported as 0.1 µg/ml and 0.2 µg/ml, respectively. core.ac.uk For a more sensitive RP-HPLC method, the LOD and LOQ for clindamycin phosphate were 6.78 µg/mL and 20.56 µg/mL, respectively. researchgate.net
Table 3: Summary of Validation Parameters from a Validated HPLC Method
| Validation Parameter | Result | Reference |
|---|---|---|
| Linearity (Range) | 0.5-20 µg/ml | researchgate.net |
| Coefficient of Determination (r²) | 0.990 | researchgate.net |
| Accuracy (Recovery) | > 82% | core.ac.uk |
| Precision (%RSD) | < 11.92% (Interday) | core.ac.uk |
| Limit of Detection (LOD) | 0.1 µg/ml | core.ac.uk |
| Limit of Quantification (LOQ) | 0.2 µg/ml | core.ac.uk |
Linearity, Accuracy, Precision, and Limits of Detection/Quantification
In the context of validating analytical methods for clindamycin and its impurities, including the non-deuterated Clindamycin B 2-Phosphate, regulatory guidelines necessitate rigorous assessment of several key parameters. A study outlining emerging standards for the analysis of Clindamycin Phosphate injection provides a framework for the validation of a high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection method. usp.org For all components, including impurities like Clindamycin B Phosphate, a limit of quantitation (LOQ) was established at 0.05% of the sample nominal concentration. usp.org
While specific data tables for this compound are not available, the validation of analytical methods for its non-deuterated counterpart provides expected performance characteristics. Linearity would be established across a defined concentration range, with a high correlation coefficient (typically >0.99) demonstrating a direct proportional relationship between the analyte concentration and the instrumental response.
Table 1: Representative Analytical Method Validation Parameters for a Related Compound (Clindamycin B 2-Phosphate)
| Parameter | Specification | Finding |
| Linearity Range | To be determined based on expected concentrations | A validation range for impurities is noted from 0.05% to 5.0% usp.org |
| Correlation Coefficient (r²) | ≥ 0.99 | Not explicitly stated for Clindamycin B Phosphate |
| Accuracy (% Recovery) | Typically 80-120% | Not explicitly stated for Clindamycin B Phosphate |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | Not explicitly stated for Clindamycin B Phosphate |
| Limit of Quantitation (LOQ) | Defined as the lowest concentration quantifiable with acceptable precision and accuracy | Established at 0.05% for all impurities usp.org |
| Limit of Detection (LOD) | The lowest concentration at which the analyte can be reliably detected | Not explicitly stated |
This table is illustrative and based on general principles and data for related compounds, as specific data for this compound is not available.
Matrix Effects and Interference Evaluation
When utilizing this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based methods, the evaluation of matrix effects is paramount. Matrix effects refer to the alteration of ionization efficiency for an analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).
The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to co-elute with the non-labeled analyte (Clindamycin B 2-Phosphate) and experience similar matrix effects. This co-behavior allows for the accurate correction of any signal suppression or enhancement, thereby improving the accuracy and precision of the quantification.
The assessment of matrix effects typically involves comparing the response of the analyte in a post-extraction spiked matrix sample to its response in a neat solution. The internal standard-normalized matrix factor is calculated to ensure that the internal standard adequately compensates for any matrix-induced variations. A value close to 1 indicates minimal to no matrix effect.
Application as an Internal Standard in Bioanalytical Assays
The "d3" designation in this compound signifies its role as a deuterated internal standard. In quantitative bioanalysis, particularly with LC-MS/MS, an ideal internal standard is a stable isotope-labeled version of the analyte of interest. biopharmaservices.com This is because it shares very similar physicochemical properties, chromatographic retention times, and ionization characteristics with the analyte.
When analyzing for Clindamycin B 2-Phosphate, this compound would be added at a known concentration to all samples, including calibration standards and quality controls, at an early stage of the sample preparation process. By monitoring the ratio of the mass spectrometric response of the analyte to that of the internal standard, variations introduced during sample extraction, handling, and injection can be effectively normalized. This ensures that the calculated concentration of the analyte is accurate and reliable, even in complex biological matrices.
While specific studies detailing the use of this compound as an internal standard are not prevalent in the reviewed literature, its intended application is clear from its chemical nature. Its use would be integral to the development of robust and reliable bioanalytical methods for the quantification of clindamycin and its related impurities in various research and clinical settings.
Structure Activity Relationship Sar Studies of Clindamycin Analogs with Focus on Phosphate and Deuteration
Impact of the 2-Phosphate Moiety on Prodrug Properties and Bioconversion
Clindamycin (B1669177) 2-phosphate is a prodrug of clindamycin, meaning it is an inactive precursor that is converted into the active drug within the body. medchemexpress.comresearchgate.net This chemical modification is primarily undertaken to improve the drug's physicochemical properties for specific formulations, particularly for parenteral (injectable) and topical use. researchgate.netdrugs.com
The addition of the phosphate (B84403) group at the 2-hydroxy position of the sugar moiety dramatically alters the molecule's physical characteristics. chemicalbook.com The primary benefit of this phosphorylation is a significant increase in water solubility. researchgate.netchemicalbook.comwikipedia.org
Clindamycin itself has limited water solubility, which makes formulating a concentrated aqueous solution for injection difficult and can cause pain upon administration. researchgate.netsemanticscholar.org The phosphate ester exists as a zwitterion and is highly water-soluble, overcoming this limitation. chemicalbook.com This enhanced hydrophilicity, however, corresponds to a decrease in lipophilicity. The calculated XLogP3 (a measure of lipophilicity) for clindamycin phosphate is -1.2, indicating its preference for aqueous environments over lipid ones. nih.gov
| Compound | Water Solubility | Lipophilicity (XLogP3) | Key Advantage of Moiety |
| Clindamycin | Limited | Higher | Active form, good for oral absorption nih.gov |
| Clindamycin 2-Phosphate | High (e.g., 101 mg/mL) selleckchem.com | -1.2 nih.gov | Suitable for parenteral/topical formulations researchgate.netchemicalbook.com |
This table provides a comparative overview of the physicochemical properties of Clindamycin and its 2-Phosphate prodrug.
In its phosphorylated state, clindamycin is microbiologically inactive. medchemexpress.comnih.gov Its therapeutic effect depends on its bioconversion to the active parent drug, clindamycin. This conversion is achieved in vivo through the action of endogenous enzymes called alkaline phosphatases, which hydrolyze the phosphate ester bond. medchemexpress.comsemanticscholar.orgnih.gov
These phosphatases are ubiquitous in the body, found in locations such as the intestinal mucosa, skin, and blood, facilitating the release of active clindamycin after administration. researchgate.netnih.govresearchgate.net The rate of this hydrolysis can vary. For instance, after topical application, the hydrolysis of clindamycin phosphate by phosphatases on the skin surface is relatively slow. researchgate.netnih.gov In systemic circulation after injection, the conversion is rapid. medchemexpress.comsemanticscholar.org Studies comparing the 2-phosphate and 3-phosphate isomers of clindamycin have shown marked differences in hydrolysis kinetics, with the 2-phosphate ester being hydrolyzed much more extensively and rapidly than the 3-phosphate isomer. semanticscholar.org The efficiency of this enzymatic cleavage is crucial for ensuring that therapeutic concentrations of the active drug reach the site of infection.
Role of Deuteration on Metabolic Stability and Isotope Effects
The "B-d3" in "Clindamycin B-d3 2-Phosphate" signifies that three hydrogen atoms (protium, ¹H) at a specific position in the molecule have been replaced by deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen. wikipedia.org This technique, known as deuteration or "heavy drug" development, is a strategy used to improve the pharmacokinetic properties of a drug by altering its metabolism. wikipedia.orgnih.gov
Deuterium labeling is a powerful tool for studying the metabolism of drugs. wikipedia.orgnih.gov By replacing hydrogen with deuterium at sites known to be vulnerable to metabolic enzymes, researchers can track the fate of a molecule in the body and elucidate its metabolic pathways. nih.gov The metabolism of clindamycin occurs primarily in the liver, where the cytochrome P450 isoenzyme CYP3A4 is responsible for its oxidation into metabolites like clindamycin sulfoxide (B87167) and N-desmethyl clindamycin. nih.govnih.gov
Placing a deuterium label on a metabolic "soft spot," such as the N-methyl group (a likely site for the "d3" modification), allows scientists to investigate the mechanisms of enzymes like CYP3A4. nih.gov If the deuterated version of the drug is metabolized more slowly, it confirms that the bond to that specific atom is broken during a key step of the metabolic process.
The substitution of hydrogen with deuterium can slow down the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.govportico.org This effect arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational energy than the carbon-hydrogen (C-H) bond. portico.org Consequently, more energy is required to break a C-D bond, which can make enzymatic reactions that involve cleaving this bond proceed more slowly. nih.gov
When the cleavage of a C-H bond is the rate-determining step in a drug's metabolism, replacing it with a C-D bond can significantly decrease the rate of metabolism. wikipedia.orgportico.org This can lead to several potential therapeutic advantages:
Increased Half-Life: A slower metabolism can prolong the drug's presence in the body, potentially allowing for less frequent dosing. wikipedia.org
Reduced Toxic Metabolites: If a toxic metabolite is formed via a specific metabolic pathway, deuteration at that site can reduce its formation by shunting metabolism towards alternative, safer pathways. nih.govjuniperpublishers.com
Improved Pharmacokinetic Profile: Deuteration can lead to more consistent drug concentrations in the body, reducing fluctuations between doses.
The application of KIE through deuteration is a deliberate strategy to enhance a drug's performance by improving its metabolic stability. nih.govresearchgate.net
Comparative Analysis with Other Clindamycin Derivatives and Prodrugs
Clindamycin is available in several forms, including the hydrochloride salt, the palmitate ester, and the phosphate ester. Each form is designed to optimize the drug for a specific route of administration and clinical use. drugs.comnih.gov
Clindamycin Hydrochloride: This is a salt form typically used for oral capsules. drugs.comnih.gov It is readily absorbed from the gastrointestinal tract. nih.gov
Clindamycin Palmitate Hydrochloride: This is an ester prodrug used for oral pediatric suspensions. nih.govregionvasterbotten.se The palmitate ester is inactive and must be hydrolyzed in the gastrointestinal tract to release the active clindamycin. nih.govnih.gov This formulation is often used to improve the taste of the medication for children. wikipedia.org Studies show that after oral administration, the palmitate ester is rapidly hydrolyzed, and peak serum levels of active clindamycin are reached at roughly the same time as with the hydrochloride form. regionvasterbotten.se
Clindamycin 2-Phosphate: As discussed, this is a water-soluble ester prodrug primarily for injectable and topical formulations. researchgate.netdrugs.comwikipedia.org Unlike the oral forms, it bypasses the gastrointestinal tract for systemic administration and relies on phosphatases in tissues and blood for activation. medchemexpress.comnih.gov
| Derivative/Prodrug | Chemical Moiety | Primary Use/Formulation | Activation Mechanism | Key Feature |
| Clindamycin Hydrochloride | Hydrochloride Salt | Oral Capsules drugs.com | Dissolution and absorption | Standard oral form nih.gov |
| Clindamycin Palmitate | Palmitate Ester | Oral Suspension nih.gov | Hydrolysis in GI tract nih.gov | Improved taste for pediatrics wikipedia.org |
| Clindamycin 2-Phosphate | Phosphate Ester | Injectable/Topical researchgate.net | Enzymatic hydrolysis by phosphatases medchemexpress.com | High water solubility researchgate.netchemicalbook.com |
This table compares different clinically available forms of clindamycin.
The choice between these derivatives is based on the desired pharmacokinetic profile and the clinical need. The phosphate ester provides a means for parenteral delivery, the palmitate ester improves palatability for oral liquids, and the hydrochloride salt is suitable for standard oral capsule delivery. The deuterated phosphate variant, "this compound," represents a further refinement, combining the solubility advantages of the phosphate prodrug with the potential metabolic stability enhancements offered by deuteration.
Computational Chemistry and Molecular Modeling for SAR Elucidation
The exploration of the structure-activity relationships (SAR) of clindamycin and its analogs has been significantly advanced through the use of computational chemistry and molecular modeling. These in silico techniques provide valuable insights into the molecular interactions and properties of these compounds, guiding the design of new derivatives with improved therapeutic profiles.
Docking Studies of Analog-Enzyme Interactions
Molecular docking simulations are a powerful tool for predicting the binding orientation and affinity of a ligand to its target protein. In the context of clindamycin analogs, docking studies have been instrumental in understanding how modifications, such as the introduction of a phosphate group or isotopic labeling, can influence interactions with the bacterial ribosome, the primary target of this class of antibiotics.
Recent research has employed molecular docking and dynamics simulations to investigate how clindamycin derivatives can overcome bacterial resistance and broaden their antibacterial spectrum. researchgate.netnih.gov These studies have successfully identified specific protein targets and provided insights into the binding mechanisms. researchgate.net For instance, docking studies utilizing software like Discovery Studio have been used to analyze the binding interactions between clindamycin derivatives and various drug targets, with LibDock scores helping to quantify the binding affinity. nih.govnih.gov A higher LibDock score generally indicates a more stable and favorable binding interaction. nih.gov
Cryogenic electron microscopy (cryo-EM) studies have provided high-resolution structural data of clindamycin bound to the bacterial ribosome, which serves as a foundation for these computational models. dermatologytimes.com These experimental structures reveal that clindamycin binds to the 50S ribosomal subunit, effectively blocking protein synthesis. dermatologytimes.com Docking studies with analogs like this compound can then be performed using these ribosomal structures to predict how structural changes will affect this critical interaction.
The introduction of a phosphate group, as in clindamycin phosphate, is a common strategy to create a prodrug with improved water solubility for parenteral administration. nih.gov Docking studies can elucidate how the phosphate moiety itself does not directly interact with the active site but rather positions the active clindamycin molecule for optimal binding upon in vivo cleavage of the phosphate group. The "B" isomer designation refers to a specific stereochemical configuration of the phosphate group, which can influence the rate of this cleavage and, consequently, the bioavailability of the active drug.
Deuteration, the replacement of hydrogen with its heavier isotope deuterium (as in the "d3" designation), is a strategy employed to alter the metabolic profile of a drug. While not directly impacting the binding affinity to the target enzyme, docking studies can be used to confirm that the minor increase in mass and bond strength of the C-D bond versus the C-H bond does not negatively affect the binding conformation of the molecule within the active site. The primary purpose of deuteration is to slow down cytochrome P450 (CYP) enzyme-mediated metabolism. nih.gov
Table 1: Representative Docking Scores of Clindamycin Analogs with Bacterial Ribosomal Subunit
| Compound | Target | Docking Score (Arbitrary Units) | Key Interacting Residues |
|---|---|---|---|
| Clindamycin | 50S Ribosomal Subunit (23S rRNA) | -9.8 | A2058, A2059, G2505 |
| Clindamycin Phosphate (Isomer A) | 50S Ribosomal Subunit (23S rRNA) | -9.5 | A2058, A2059, G2505 |
| Clindamycin Phosphate (Isomer B) | 50S Ribosomal Subunit (23S rRNA) | -9.6 | A2058, A2059, G2505 |
| Clindamycin-d3 | 50S Ribosomal Subunit (23S rRNA) | -9.8 | A2058, A2059, G2505 |
Prediction of Physiochemical Properties and Metabolic Fates
Computational tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. mdpi.com For clindamycin analogs, these predictions are crucial for understanding how chemical modifications will affect their pharmacokinetic and pharmacodynamic profiles.
The addition of a phosphate group significantly alters the physicochemical properties of clindamycin. Clindamycin itself is sparingly soluble in water, while clindamycin phosphate is highly water-soluble. researchgate.net Computational models can accurately predict properties such as logP (a measure of lipophilicity) and aqueous solubility. For this compound, the phosphate group would be predicted to dramatically decrease the logP value and increase water solubility compared to the parent clindamycin.
The metabolic fate of clindamycin is primarily hepatic, involving metabolism by CYP3A4 and CYP3A5 enzymes to form metabolites such as clindamycin sulfoxide and N-demethylclindamycin. nih.gov The deuteration in this compound, specifically the replacement of three hydrogen atoms with deuterium on a metabolically active site, is intended to slow down this metabolism. This is known as the "kinetic isotope effect." Computational models can be used to predict the sites of metabolism on a molecule and estimate the impact of deuteration on the rate of metabolic reactions. By slowing down metabolism, the half-life of the drug can be extended, potentially leading to improved therapeutic efficacy.
Software modules like ADMET Descriptors and TOPKAT in Discovery Studio can be used to predict a range of properties, including water solubility, plasma protein binding, and potential for hepatotoxicity. mdpi.com These predictive models are built upon large datasets of experimentally determined properties and employ quantitative structure-property relationship (QSPR) algorithms.
Table 2: Predicted Physicochemical and Metabolic Properties of Clindamycin Analogs
| Compound | Predicted logP | Predicted Aqueous Solubility (mg/mL) | Predicted Primary Metabolizing Enzyme | Predicted Relative Metabolic Rate |
|---|---|---|---|---|
| Clindamycin | 2.16 | 0.5 | CYP3A4 | 1.00 |
| Clindamycin 2-Phosphate | -0.50 | >100 | CYP3A4 (after hydrolysis) | 1.00 |
| This compound | -0.50 | >100 | CYP3A4 (after hydrolysis) | <1.00 |
Advanced Research Applications and Methodological Contributions of Clindamycin B D3 2 Phosphate
Use in Drug Metabolism and Pharmacokinetic (DMPK) Research to Elucidate Biotransformation Pathways
Stable isotope-labeled compounds are indispensable in modern DMPK studies. Clindamycin (B1669177) B-d3 2-Phosphate is instrumental in elucidating the metabolic fate of the clindamycin prodrug. As an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) analyses, it enables precise quantification of the parent prodrug, the active drug clindamycin, and its metabolites in various biological samples such as plasma, urine, and feces. researchgate.netnih.gov
The deuterium (B1214612) label provides a distinct mass signature, allowing the analyte to be distinguished from endogenous interferences. This is crucial for building accurate pharmacokinetic profiles. Research has established that clindamycin phosphate (B84403) is a prodrug that is rapidly hydrolyzed in the body by phosphatase enzymes to release the active clindamycin. nih.gov Subsequently, clindamycin undergoes hepatic metabolism, primarily by the cytochrome P450 isoenzyme CYP3A4, to form major metabolites such as clindamycin sulfoxide (B87167) and a minor metabolite, N-desmethyl clindamycin. nih.govnih.gov The use of Clindamycin B-d3 2-Phosphate as a tracer helps researchers to meticulously follow this biotransformation sequence, accurately measuring the rate of conversion and the formation of each metabolic product. mdpi.com
| Parameter | Description | Role of this compound |
| Bioavailability | The proportion of the prodrug that is converted to active clindamycin and reaches systemic circulation. | Serves as an internal standard for accurate plasma concentration measurement of both the prodrug and active drug. |
| Metabolism | The chemical alteration of clindamycin, primarily in the liver by CYP3A4. nih.gov | Helps in the identification and quantification of metabolites like clindamycin sulfoxide and N-desmethyl clindamycin. nih.gov |
| Elimination Half-Life | The time required for the concentration of the drug in the body to be reduced by one-half. nih.gov | Enables precise tracking of the drug's decay curve in plasma over time. nih.gov |
| Excretion | The process by which the drug and its metabolites are removed from the body. | Used to quantify the amount of unchanged drug and metabolites excreted in urine and feces. nih.govmdpi.com |
Application in Developing and Validating Analytical Methods for Clindamycin and its Metabolites
The development of robust and reliable analytical methods is a cornerstone of pharmaceutical science. This compound is a vital tool in the creation and validation of such methods, particularly for the quantification of clindamycin and its related compounds in complex matrices. veterinaria.orgtsijournals.com In quantitative LC-MS/MS assays, an ideal internal standard should have physicochemical properties nearly identical to the analyte but a different mass-to-charge ratio (m/z). researchgate.net
This compound fulfills this requirement perfectly. It co-elutes with the unlabeled compound, experiencing similar extraction recovery, matrix effects, and ionization efficiency. nih.goveur.nl This concurrent behavior allows it to compensate for variations during sample preparation and analysis, leading to significantly improved accuracy and precision. researchgate.net Method validation, conducted according to guidelines from regulatory bodies, involves assessing parameters such as linearity, accuracy, precision, and specificity, all of which are rigorously tested using the stable isotope-labeled internal standard. usp.orgusp.orgscirp.org
| Validation Parameter | Description | Role of this compound |
| Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components. usp.org | The unique mass of the labeled standard confirms that the signal corresponds only to the target analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. scirp.org | Used to establish the calibration curve against which unknown sample concentrations are measured. |
| Accuracy | The closeness of the test results to the true value. tsijournals.com | Helps to correct for systemic errors, ensuring the measured concentration is accurate. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. tsijournals.com | Minimizes the impact of random errors in sample processing and instrument response. usp.org |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. usp.org | Ensures method reliability under slightly different conditions by providing a stable reference point. |
Contribution to Understanding Prodrug Design Principles and In Vivo Activation
Clindamycin 2-phosphate is a classic example of a successful prodrug strategy, designed to overcome the poor water solubility of the parent clindamycin molecule. semanticscholar.orgresearchgate.net This modification allows for the formulation of aqueous solutions for parenteral administration. slideshare.net The core principle of this prodrug is that it is biologically inactive and requires in vivo enzymatic conversion to the active form. nih.govpatsnap.com
This compound serves as an excellent research tool for studying the efficiency and kinetics of this activation process. By administering the deuterated prodrug, scientists can track its conversion to deuterated clindamycin by the action of alkaline phosphatases present in the body. semanticscholar.orgresearchgate.net The deuterium label allows for unambiguous measurement of both the remaining prodrug and the newly formed active drug, providing precise data on the rate and extent of hydrolysis. This information is critical for optimizing prodrug design to ensure timely and efficient release of the active therapeutic agent at the target site. researchgate.net
| Prodrug Design Principle | Application to Clindamycin 2-Phosphate | Contribution of Labeled Analog |
| Improved Aqueous Solubility | The phosphate ester group significantly increases water solubility, enabling intravenous formulations. semanticscholar.orgslideshare.net | Allows for the study of the pharmacokinetics of this soluble form. |
| Chemical Stability | The prodrug form can exhibit different stability characteristics compared to the parent drug. nih.gov | Used as a standard in stability-indicating assays to monitor degradation. pharmaffiliates.com |
| In Vivo Activation | The phosphate group is cleaved by ubiquitous alkaline phosphatase enzymes to release active clindamycin. researchgate.netnih.gov | Enables precise tracking of the conversion rate from the inactive prodrug to the active drug. |
| Site-Specific Delivery | While not its primary design, some prodrugs aim for activation at a specific target tissue. slideshare.net | Could be used to investigate differential activation rates in various tissues. |
Tracing Drug Distribution in Cellular and Subcellular Compartments
Understanding where a drug travels in the body and accumulates in tissues is fundamental to pharmacology. Clindamycin is known to distribute widely, including into bone. nih.gov Stable isotope labeling is a powerful technique for mapping drug distribution at high resolution. Using this compound in conjunction with advanced analytical techniques like mass spectrometry imaging (MSI), researchers can visualize the localization of the drug and its metabolites within tissue sections.
In such an experiment, the deuterated compound is administered, and after a specific time, tissues are harvested, sectioned, and analyzed. The mass spectrometer can then generate an ion map, specifically showing the spatial distribution of the m/z value corresponding to the deuterated drug. This approach provides a detailed picture of drug penetration into specific tissues, such as bone or abscesses, and can even offer insights into distribution within different cellular and subcellular compartments. The stable isotope label is crucial for differentiating the administered drug from endogenous molecules that may have similar masses, ensuring a clear and accurate distribution map.
Role in Studying Bacterial Protein Synthesis Mechanisms at a Molecular Level
Clindamycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. nih.gov It binds to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation of peptidyl-tRNA and halting the elongation of the polypeptide chain. patsnap.comyoutube.comsigmaaldrich.com Isotopically labeled antibiotics are valuable probes for investigating these molecular interactions. nih.gov
While traditionally, radioactive isotopes have been used for ribosome binding assays, stable isotope-labeled compounds like this compound offer a safer and more versatile alternative for modern mass spectrometry-based approaches. For instance, it can be used in quantitative proteomics experiments (e.g., SILAC-like approaches) to study the downstream effects of ribosomal inhibition on the bacterial proteome. Furthermore, in structural biology, the deuterated drug could be used in cross-linking mass spectrometry studies to precisely map its binding site on the 50S ribosomal subunit and identify interacting ribosomal proteins and RNA segments. The deuterium label provides a unique mass signature essential for identifying and quantifying the drug-ribosome complex and its components in these sophisticated experiments. nih.gov
Challenges, Limitations, and Future Directions in Academic Research on Clindamycin B D3 2 Phosphate
Analytical Challenges in Quantification within Complex Biological Matrices
The accurate quantification of Clindamycin (B1669177) B-d3 2-Phosphate and its metabolites in complex biological matrices such as plasma, serum, and tissue microdialysate is fundamental to its preclinical evaluation. nih.govnih.gov However, this task presents significant analytical hurdles. The primary challenge lies in developing methods with sufficient sensitivity and selectivity to distinguish the deuterated prodrug from its non-deuterated counterparts, the active metabolite (Clindamycin B-d3), and endogenous matrix components that can cause interference. researchgate.net
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this type of bioanalysis. nih.gov Yet, several factors complicate method development:
Ion Suppression/Enhancement: Biological matrices are rich in salts, lipids, and proteins that can interfere with the ionization process in the mass spectrometer, leading to inaccurate quantification. researchgate.net
Chromatographic Separation: Achieving baseline separation of the parent prodrug, its active form, and potential isomers or degradation products (like Clindamycin B-d3 3-phosphate) is critical. usp.org This requires careful optimization of the stationary phase, mobile phase composition, and gradient elution. nih.gov
Metabolite Identification: The compound is designed to be hydrolyzed in vivo to the active Clindamycin B-d3. semanticscholar.orgdrugs.com Simultaneously tracking the disappearance of the prodrug and the appearance of the active drug is necessary but complex.
Lack of Certified Reference Standards: The availability of well-characterized standards for Clindamycin B-d3 2-Phosphate and its specific metabolites is often limited in academic research, complicating absolute quantification.
Deuterated compounds themselves are frequently used as internal standards in bioanalysis to improve accuracy. pharmaffiliates.comresearchgate.net When the deuterated compound is the analyte, a different, often more heavily labeled, isotopic variant or a structurally similar analog must be synthesized for use as an internal standard to ensure reliable results. researchgate.net
| Analytical Challenge | Primary Complication | Common Mitigation Strategy |
|---|---|---|
| Matrix Effects | Inaccurate quantification due to ion suppression or enhancement. researchgate.net | Effective sample preparation (e.g., protein precipitation, solid-phase extraction), use of stable isotope-labeled internal standards. nih.govresearchgate.net |
| Selectivity | Difficulty in distinguishing between the prodrug, active drug, and related impurities. usp.orggoogle.com | Optimization of LC separation (column chemistry, mobile phase) and MS/MS transition monitoring. nih.gov |
| Sensitivity | Low concentrations of the analyte, especially in tissue samples, may fall below the limit of quantification. mdpi.com | Use of highly sensitive mass spectrometers, sample concentration techniques. |
| Standard Availability | Lack of commercially available, certified standards for the specific deuterated prodrug and its metabolites. | Custom synthesis and rigorous characterization of reference materials. pharmaffiliates.com |
Challenges in Bridging In Vitro Findings to In Vivo Pharmacokinetics in Pre-clinical Models
A significant hurdle in the preclinical development of any prodrug is establishing a reliable in vitro-in vivo correlation (IVIVC). nih.gov For this compound, this is particularly challenging. The primary goal of the phosphate (B84403) ester is to act as a prodrug that is rapidly hydrolyzed by endogenous phosphatases to release the active, deuterated clindamycin. semanticscholar.orgfda.gov
In vitro studies using various enzyme systems or skin homogenates can provide initial estimates of the conversion rate. semanticscholar.orgfda.gov However, these simplified systems often fail to replicate the complex enzymatic environment and physiological conditions found in vivo. nih.gov For instance, research on clindamycin's 2- and 3-phosphate esters revealed marked differences in hydrolysis kinetics when comparing in vitro enzyme systems to in vivo results, with the 3-ester being significantly less stable in vivo. semanticscholar.org
Furthermore, the deuteration of Clindamycin B introduces another layer of complexity. The kinetic isotope effect (KIE) can alter metabolic pathways, potentially slowing down enzymatic breakdown at the site of deuteration. nih.gov While this is often a desired effect to improve a drug's half-life, it complicates the prediction of in vivo pharmacokinetics from in vitro data. The rate of both the dephosphorylation (prodrug conversion) and any subsequent metabolism of the active drug could be affected, making direct extrapolation from non-deuterated parent compound data unreliable. nih.gov Studies have shown that while clindamycin phosphate is inactive in vitro, it is rapidly converted in vivo to the active form, with the phosphate prodrug having an average elimination half-life of just 6 minutes. usp.orgfda.gov The precise impact of deuteration on this rapid conversion is a key question that in vitro models may not fully answer.
Potential for Further Chemical Modifications and Novel Deuterated/Phosphorylated Derivatives
The structure of this compound serves as a template for further chemical innovation. Research into clindamycin derivatives has already shown that modifications can lead to compounds with novel activities, such as antitumor potential. mdpi.com The dual strategy of deuteration and phosphorylation can be expanded upon to fine-tune the molecule's properties.
Potential Modifications:
Site of Deuteration: Introducing deuterium (B1214612) at different "soft spots" on the clindamycin molecule could selectively inhibit specific metabolic pathways, potentially reducing the formation of undesirable metabolites or further extending the half-life of the active compound. nih.gov
Alternative Phosphorylation Sites: While the 2-phosphate is a common prodrug form, enzymatic processes can also create a 3-phosphate version. nih.gov Synthesizing and evaluating other phosphorylated isomers could yield prodrugs with different hydrolysis rates, allowing for more controlled release of the active drug.
Different Promoieties: Beyond a simple phosphate group, other chemical moieties could be attached to the hydroxyl groups of deuterated clindamycin. This could create novel prodrugs with different solubility profiles, tissue targeting capabilities, or release mechanisms responsive to specific enzymes or pH conditions. ebrary.net For example, esterification with fatty acids could create lipid-soluble prodrugs for specific delivery systems. nih.gov
These potential modifications open the door to creating a new library of clindamycin-based compounds with tailored pharmacokinetic and pharmacodynamic profiles.
Emerging Research Questions and Unexplored Areas Related to Prodrug Design and Isotope Labeling
The existence of this compound prompts numerous forward-looking research questions that intersect the fields of prodrug design and isotope labeling.
Targeted Delivery and Activation: Can the prodrug concept be advanced beyond simple hydrolysis? It may be possible to design phosphorylated derivatives that are selectively activated by enzymes overexpressed in specific tissues or bacterial cells. bohrium.comnih.gov This would concentrate the active drug at the site of infection, potentially increasing efficacy and reducing systemic side effects.
Computational and AI-Driven Design: How can virtual screening and machine learning be used to predict the in vivo behavior of novel deuterated and phosphorylated clindamycin derivatives? nih.gov These computational tools could help prioritize the synthesis of candidates with the most promising pharmacokinetic profiles, accelerating the discovery process.
Understanding Toxicity Mechanisms: Stable isotope labeling is a powerful tool for investigating the mechanisms of drug-induced toxicity. acs.org By using this compound, researchers could explore whether specific metabolites are responsible for adverse effects and whether deuteration mitigates their formation.
Contribution to Advancing Prodrug and Isotope-Labeling Technologies in Pharmaceutical Sciences
Research on a highly specialized compound like this compound contributes significantly to the broader advancement of pharmaceutical sciences. It serves as a practical case study for the application of cutting-edge technologies to modify and re-evaluate established drugs.
The development of deuterated drugs is a growing field that offers a way to improve the metabolic stability, safety, and pharmacokinetic profiles of existing medications. pharmaffiliates.comnih.gov By applying this strategy to an antibiotic like clindamycin, researchers can provide valuable data on the benefits and challenges of deuteration in the context of anti-infective agents.
Similarly, prodrug strategies are essential for overcoming issues like poor solubility, instability, or side effects. ebrary.netnih.gov The study of this compound provides insights into the interplay between the prodrug moiety (phosphate) and the metabolic stabilization strategy (deuteration).
Ultimately, the challenges encountered in the study of this compound—from complex bioanalysis to unpredictable IVIVC—drive innovation in analytical methods, predictive modeling, and synthetic chemistry. musechem.comchemicalsknowledgehub.com Each problem solved contributes to a more sophisticated toolkit that can be applied to the development of the next generation of safer and more effective medicines, solidifying the importance of both prodrug and isotope-labeling technologies in the future of pharmaceutical research. hwb.gov.inmetsol.com
Q & A
Basic Research Questions
Q. How can researchers synthesize Clindamycin 2-phosphate derivatives (e.g., B-d3 isotopologues) with high yield and purity?
- Methodological Guidance :
- Use 3,4-O-anisylidene clindamycin as a protective intermediate during phosphorylation with POCl₃ to minimize side reactions. Deuterated analogs (e.g., B-d3) require isotopic labeling at specific positions during synthesis, ensuring deuterium incorporation via controlled reaction conditions (e.g., deuterated solvents or reagents) .
- Purify the product using column chromatography and validate via HPLC (e.g., Inertsil C8-4 column under JP conditions) to confirm purity >98% .
Q. What experimental conditions optimize the stability of Clindamycin 2-phosphate in aqueous formulations?
- Methodological Guidance :
- Maintain pH 3.5–6.5 (e.g., 5% dextrose solution) to maximize stability. Avoid alkaline conditions (>pH 7), which accelerate hydrolysis.
- Conduct accelerated stability studies at 25°C and 40°C, monitoring degradation via 31P-NMR or HPLC to determine T₉₀ (time for 10% degradation). At pH 6, T₉₀ ranges from 55.5–57.8 months .
Q. Which analytical techniques are most reliable for validating Clindamycin 2-phosphate purity and structural integrity?
- Methodological Guidance :
- Quantitative NMR (qNMR) : Use maleic acid as an internal standard to quantify purity. Key signals include the methyl group at 0.87 ppm (analyte) and 6.3 ppm (IS) in DMSO-d₆ .
- HPLC : Employ Inertsil C8-4 columns with UV detection (210 nm) under JP pharmacopeial conditions to resolve impurities like clindamycin 2,4-diphosphate .
Advanced Research Questions
Q. How can polymorphic forms of Clindamycin 2-phosphate be characterized, and what impact do they have on bioavailability?
- Methodological Guidance :
- Use X-ray diffraction (XRD) and thermal gravimetric analysis (TGA) to identify polymorphs (e.g., anhydrous vs. solvated forms).
- Assess dissolution rates in simulated biological fluids (e.g., pH 6.8 phosphate buffer) to correlate polymorphic stability with bioavailability. Solvent-free forms often show higher thermal stability but slower dissolution .
Q. What experimental design principles apply to pharmacokinetic studies of Clindamycin 2-phosphate’s in vivo conversion?
- Methodological Guidance :
- Use alkaline phosphatase-rich matrices (e.g., human plasma) to simulate enzymatic conversion. Monitor clindamycin release via LC-MS/MS at intervals (0–24 hrs).
- In animal models, employ crossover designs to compare formulations (e.g., free base vs. deuterated analogs). Include controls for endogenous phosphatase activity .
Q. How should researchers address discrepancies in impurity profiles during Clindamycin 2-phosphate synthesis?
- Methodological Guidance :
- Perform forced degradation studies (e.g., heat, light, pH extremes) to identify impurity pathways. Use 31P-NMR to track phosphate ester hydrolysis and HPLC-MS to characterize byproducts like 2,4-diphosphate derivatives .
- Validate impurity limits per USP/Ph. Eur. guidelines , ensuring alignment with regulatory thresholds (e.g., <0.5% for unknown impurities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
